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Comparative Analysis of Oxidative Stability:
Lard vs. Other Animal Fats
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the oxidative stability of lard oil
against other common animal fats, including tallow (beef fat), chicken fat, and butter. Oxidative

stability is a critical parameter for fats and oils, influencing their shelf-life, nutritional quality, and

suitability for various applications, including as excipients in pharmaceutical formulations. This

document synthesizes experimental data on key indicators of oxidative stability and presents

detailed methodologies for their measurement.

Data Presentation: Comparative Oxidative Stability
Parameters
The oxidative stability of fats is determined by their resistance to oxidation, a process that leads

to rancidity and the formation of undesirable compounds. Key parameters to evaluate this

include the Peroxide Value (PV), which measures the initial products of oxidation, the

Thiobarbituric Acid Reactive Substances (TBARS) value, indicating secondary oxidation

products like malondialdehyde, and the induction period determined by the Rancimat method,

which reflects the fat's resistance to accelerated oxidation.
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The following table summarizes typical values for these parameters for lard, tallow, chicken fat,

and butter. It is important to note that these values can vary significantly based on the animal's

diet, the rendering process, and storage conditions. The data presented here are compiled

from various studies to provide a comparative overview.

Animal Fat
Peroxide Value
(PV) (meq O2/kg)

TBARS (mg
MDA/kg)

Induction Period
(Rancimat) at 110-
120°C (hours)

Lard 1.52 - 4.6[1][2] 1.26 - 11.80[1] 4.5 - 12[3]

Tallow (Beef Fat) 0.19 - 6.0[1][4][5]
Lower than lard and

chicken fat
5.0 - 38.3[3][5]

Chicken Fat 2.1 - 3.11[1][2] 2.16 - 12.90[1]
Generally lower than

lard and tallow

Butter 0.46 - 0.75[6] 0.21 - 0.31[6]
Shorter than lard and

tallow

Key Observations:

Tallow generally exhibits the highest oxidative stability, characterized by a longer induction

period and often lower initial peroxide and TBARS values.[3][5][7] This is attributed to its

higher content of saturated fatty acids.

Lard shows moderate oxidative stability.[1][3]

Chicken fat, with its higher proportion of polyunsaturated fatty acids, is generally more

susceptible to oxidation than lard and tallow, resulting in a shorter induction period and

higher TBARS values.[2][8]

Butter's stability can be influenced by its water content and the presence of milk solids. It is

generally less stable than rendered fats like lard and tallow under accelerated conditions.[6]
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Accurate and reproducible measurement of oxidative stability is paramount. The following are

detailed methodologies for the key experiments cited in this guide.

Peroxide Value (PV) Determination
The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed

in the initial stages of lipid oxidation.

Principle: The determination of the peroxide value is based on the ability of the peroxides

present in the fat to liberate iodine from a potassium iodide solution. The liberated iodine is

then titrated with a standardized sodium thiosulfate solution.

Apparatus:

Erlenmeyer flask (250 ml) with a ground-glass stopper

Burette

Pipettes

Reagents:

Acetic acid-chloroform solution (3:2 v/v)

Saturated potassium iodide (KI) solution

0.1 N or 0.01 N Sodium thiosulfate (Na2S2O3) solution, standardized

1% Starch solution (indicator)

Procedure:

Weigh approximately 5 g of the fat sample into the Erlenmeyer flask.

Add 30 ml of the acetic acid-chloroform solution and swirl to dissolve the sample.

Add 0.5 ml of saturated KI solution.

Stopper the flask, shake for one minute, and then add 30 ml of distilled water.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Titrate the liberated iodine with the standardized sodium thiosulfate solution, shaking

vigorously, until the yellow color of the iodine has almost disappeared.

Add 0.5 ml of starch solution, which will produce a dark blue color.

Continue the titration, with constant shaking, until the blue color just disappears.

A blank determination should be performed under the same conditions.

Calculation: Peroxide Value (meq O2/kg) = ((S - B) * N * 1000) / W Where:

S = volume of sodium thiosulfate solution used for the sample (ml)

B = volume of sodium thiosulfate solution used for the blank (ml)

N = normality of the sodium thiosulfate solution

W = weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay measures malondialdehyde (MDA), a secondary product of lipid

peroxidation.

Principle: Malondialdehyde reacts with thiobarbituric acid (TBA) under acidic conditions and

high temperature to form a pink-colored complex, which is measured spectrophotometrically at

a wavelength of 532 nm.

Apparatus:

Spectrophotometer

Water bath

Centrifuge

Test tubes

Reagents:
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Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 15% w/v trichloroacetic acid and

0.25 N HCl)

Malondialdehyde (MDA) standard solution

Procedure:

Homogenize a known weight of the fat sample.

To a test tube, add a specific volume of the homogenate and the TBA reagent.

Mix the contents thoroughly.

Heat the tubes in a boiling water bath for a specified time (e.g., 15-30 minutes).

Cool the tubes to room temperature.

Centrifuge the mixture to pellet any precipitate.

Measure the absorbance of the supernatant at 532 nm.

A standard curve is prepared using known concentrations of MDA.

Calculation: The concentration of TBARS (expressed as mg MDA/kg of fat) is calculated from

the standard curve.

Rancimat Method (Induction Period)
The Rancimat method is an accelerated oxidation test that determines the induction period or

Oxidative Stability Index (OSI) of fats and oils.

Principle: A stream of purified air is passed through a fat sample heated to a constant

temperature (e.g., 110-120°C). The volatile oxidation products are carried by the air stream into

a measuring vessel containing deionized water. The conductivity of the water is continuously

measured. A sharp increase in conductivity marks the end of the induction period, as acidic

volatile compounds are formed.

Apparatus:
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Rancimat instrument, consisting of a heating block, reaction vessels, measuring vessels, and

a conductivity meter.

Procedure:

Weigh a precise amount of the fat sample (typically 2.5-5 g) into a reaction vessel.

Place the reaction vessel into the heating block of the Rancimat, which is maintained at a

constant temperature.

Fill the measuring vessel with deionized water and place the conductivity electrode in it.

Start the air flow through the sample.

The instrument continuously records the conductivity of the water in the measuring vessel.

The induction period is the time from the start of the measurement until the point of rapid

increase in conductivity.

Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative analysis of oxidative

stability in animal fats.
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Caption: Workflow for Comparative Oxidative Stability Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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